molecular formula C5H9ClO B14689070 3-Chloro-2-methylbut-3-en-2-ol CAS No. 29279-88-7

3-Chloro-2-methylbut-3-en-2-ol

Cat. No.: B14689070
CAS No.: 29279-88-7
M. Wt: 120.58 g/mol
InChI Key: UVFYJDAIQPCXKK-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbut-3-en-2-ol is a chlorinated unsaturated alcohol with the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol. Its structure features a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 2, and a chlorine atom at position 3, with a double bond between carbons 3 and 4 (but-3-en). This combination of functional groups and substituents imparts unique reactivity, balancing polar (hydroxyl, chlorine) and nonpolar (methyl, alkene) characteristics.

Properties

CAS No.

29279-88-7

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

3-chloro-2-methylbut-3-en-2-ol

InChI

InChI=1S/C5H9ClO/c1-4(6)5(2,3)7/h7H,1H2,2-3H3

InChI Key

UVFYJDAIQPCXKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methylbut-3-en-2-ol can be synthesized through several methods. One common route involves the chlorination of 2-methylbut-3-en-2-ol. This reaction typically uses hydrochloric acid (HCl) as the chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of 3-Chloro-2-methylbut-3-en-2-ol often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve efficient production .

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylbut-3-en-2-ol involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the alkene and alcohol groups can undergo addition and oxidation reactions, respectively . These interactions can affect various biochemical pathways and processes, depending on the specific context and conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups
3-Chloro-2-methylbut-3-en-2-ol C₅H₉ClO 120.58 Cl (C3), CH₃ (C2), OH (C2) Alcohol, alkene, chloride
4-Chloro-3-methylbut-2-en-1-ol C₅H₉ClO 120.58 Cl (C4), CH₃ (C3), OH (C1) Alcohol, alkene, chloride
1-Chloro-3-methylbut-2-ene C₅H₉Cl 104.58 Cl (C1), CH₃ (C3) Alkene, chloride
1-Chloro-3-methylbutan-2-ol C₅H₁₁ClO 122.59 Cl (C1), CH₃ (C3), OH (C2) Alcohol, chloride (saturated)
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 CH₃ (C2), OH (C2) Alcohol, alkene

Key Observations:

Positional Isomerism: 4-Chloro-3-methylbut-2-en-1-ol (CAS 53170-97-1) shares the same molecular formula as the target compound but differs in substituent positions. 1-Chloro-3-methylbut-2-ene (CAS 503-60-6) lacks a hydroxyl group, making it more hydrophobic and reactive in electrophilic additions (e.g., polymerization) rather than substitutions .

Saturation Effects :

  • 1-Chloro-3-methylbutan-2-ol (CAS 55033-10-8) is a saturated analog with a higher molecular weight (122.59 g/mol). The absence of a double bond increases hydrogen bonding capacity, likely resulting in a higher boiling point compared to unsaturated analogs .

Non-Chlorinated Analogs: 2-Methyl-3-buten-2-ol (CAS 763-32-6) and 3-Methyl-3-buten-2-ol (CAS 763-32-6) lack chlorine but retain the hydroxyl and alkene groups. These compounds exhibit lower molecular weights (86.13–100.16 g/mol) and reduced polarity, favoring volatility and use as intermediates in fragrance synthesis .

Research Findings and Industrial Relevance

  • The target compound’s hydroxyl group could expand its utility to bio-based polymer modifications .
  • Synthetic Routes : Evidence suggests that chlorinated alcohols like 4-Chloro-3-methylbut-2-en-1-ol are synthesized via allylic chlorination or epoxide ring-opening, methods that could be adapted for the target compound .

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